molecular formula C14H12BrN3O2S B352751 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole CAS No. 459175-50-9

1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole

Cat. No.: B352751
CAS No.: 459175-50-9
M. Wt: 366.23g/mol
InChI Key: RQVSVLIKFBPGMS-UHFFFAOYSA-N
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Description

1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole is a complex organic compound that features a benzotriazole core substituted with a sulfonyl group attached to a 2-bromo-4,5-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole typically involves multi-step organic reactions. One common method includes the sulfonylation of 1H-1,2,3-benzotriazole with 2-bromo-4,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also incorporate continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The sulfonyl group can participate in redox reactions, potentially altering the compound’s reactivity and properties.

    Coupling reactions: The benzotriazole core can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) under mild heating.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while oxidation might produce sulfone derivatives.

Scientific Research Applications

1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: Employed in the design of novel materials with specific electronic or photophysical properties, such as organic semiconductors or fluorescent dyes.

Mechanism of Action

The mechanism of action of 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole is not fully elucidated. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and benzotriazole moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-chloro-4,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole
  • 1-[(2-fluoro-4,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole
  • 1-[(2-methyl-4,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole

Uniqueness

1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can affect the compound’s electronic properties and its ability to participate in specific chemical reactions.

Properties

IUPAC Name

1-(2-bromo-4,5-dimethylphenyl)sulfonylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O2S/c1-9-7-11(15)14(8-10(9)2)21(19,20)18-13-6-4-3-5-12(13)16-17-18/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVSVLIKFBPGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)S(=O)(=O)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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